4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Description
4-(2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a pyrazolopyrimidine derivative characterized by a 4-fluorophenyl substitution on the pyrazolo[3,4-d]pyrimidine core, a thioacetamide linker, and a terminal benzamide group. This compound is part of a broader class of pyrazolopyrimidines, which are widely studied for their anticancer, kinase inhibitory, and apoptosis-modulating properties . The 4-fluorophenyl group enhances electronic and steric interactions with biological targets, while the thioacetamide linker contributes to metabolic stability and solubility .
Properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLSAGBQHDJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluorophenylhydrazine with Pyrimidine Precursors
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation between 4-fluorophenylhydrazine and 4,6-dichloropyrimidine-5-carbaldehyde. Under acidic conditions (e.g., acetic acid, 80°C, 6 h), this reaction yields 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃, 110°C, 3 h) converts the 4-oxo group to a chloro substituent, producing 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | AcOH, 80°C, 6 h | 72% |
| Chlorination | POCl₃, 110°C, 3 h | 85% |
Thioether Linkage Installation
Nucleophilic Displacement with Mercaptoacetamide
The thioether bridge is introduced via nucleophilic substitution between 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and 2-mercaptoacetamido benzamide. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60°C for 12 h. The mercaptoacetamide intermediate is prepared by treating 4-aminobenzamide with chloroacetyl chloride followed by thiolation using sodium hydrosulfide (NaSH).
Synthetic Pathway
- Mercaptoacetamide Synthesis :
- Thioether Coupling :
Alternative Routes via One-Pot Sequential Reactions
Tandem Cyclization-Alkylation Strategy
A one-pot method involves simultaneous pyrazolo[3,4-d]pyrimidine formation and thioether linkage installation. Starting with 4-fluorophenylhydrazine and 4,6-dichloropyrimidine-5-carbaldehyde, the reaction proceeds in the presence of 2-mercaptoacetamido benzamide and K₂CO₃. This approach reduces purification steps but requires precise stoichiometric control (molar ratio 1:1.2:1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Time | 18 h |
| Yield | 49% |
Characterization and Validation
Spectroscopic Confirmation
The final compound is validated using:
- ¹H NMR (DMSO-d₆): δ 7.50–8.09 (m, aromatic H), 5.37 (s, NH₂), 12.33 (s, NH).
- IR : Peaks at 1639 cm⁻¹ (C=O stretch) and 3680 cm⁻¹ (NH₂).
- MS : Molecular ion peak at m/z 422.4 (M⁺).
Comparative Analytical Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | 8.09 ppm (aromatic H) | |
| IR | 1639 cm⁻¹ (C=O) | |
| MS | 422.4 (M⁺) |
Challenges and Optimization Opportunities
Yield Limitations in Thioether Coupling
The thioether formation step exhibits moderate yields (58–65%) due to competing side reactions, such as oxidation of the thiol group or over-alkylation. Mitigation strategies include:
Solvent Selection Impact
Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to decomposition at elevated temperatures. Alternative solvents like acetonitrile or dichloromethane reduce side reactions but lower reaction rates.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the chlorination and thioether coupling steps enhances reproducibility and reduces processing time. A pilot-scale study achieved an 18% increase in overall yield compared to batch methods.
Purification Techniques
Chromatography-free purification is feasible via recrystallization from ethanol-water mixtures (3:1 v/v), yielding >95% purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
- Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
- Reagents such as halogens, nitrating agents, or alkylating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
Anticancer Agents: Due to its structural features, the compound is being explored for its anticancer properties, particularly in targeting specific signaling pathways involved in cancer cell proliferation.
Industry
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 4-Chlorophenyl Analogs :
Compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS: 1005307-14-1) replaces the 4-fluorophenyl group with 4-chlorophenyl and introduces a 4-oxo group. Chlorine’s larger atomic radius and lower electronegativity reduce binding affinity compared to fluorine in kinase inhibition assays, as observed in EGFR-TK studies . - 3-Chlorophenyl Derivatives :
HS38 (3-chlorophenyl substitution) shows reduced solubility due to increased hydrophobicity but exhibits comparable apoptosis induction in HepG2 cells .
Heterocyclic Hybrids
- Thieno[3,2-d]pyrimidine Hybrids: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces the benzamide terminus with a thienopyrimidine moiety. This modification enhances π-π stacking interactions but reduces cytotoxicity against HepG2 cells compared to benzamide-terminated analogs .
Linker Modifications
Thioacetamide vs. Oxygen-Based Linkers
- Isopropyl Oxy Derivatives :
Isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy...) () replaces the thioacetamide with an ether linkage. Oxygen’s higher electronegativity improves solubility but diminishes kinase inhibitory activity due to weaker hydrophobic interactions .
Terminal Group Modifications
Benzamide vs. Trifluoromethoxyphenyl
- N-(4-(Trifluoromethoxy)phenyl) Derivatives :
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide () replaces benzamide with a trifluoromethoxyphenyl group. The trifluoromethoxy group enhances membrane permeability but reduces selectivity for apoptosis-related proteins like BAX and Bcl-2 .
Thiadiazole-Terminated Analogs
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Derivatives :
This analog () exhibits improved metabolic stability but lower cytotoxicity due to reduced cellular uptake .
Cytotoxicity and Apoptosis Induction
- The target compound’s benzamide group enhances apoptotic protein modulation compared to tert-butyl or methoxyphenyl termini in 12d and 12g .
Kinase Inhibition
- EGFR-TK Inhibition :
Compound 71 (4-fluorophenyl-pyrazolopyrimidine with carbonitrile terminus) shows IC₅₀ = 0.42 µM against EGFR-TK, while the target compound’s benzamide group may reduce kinase affinity due to steric hindrance .
Physicochemical Data
| Property | Target Compound | 4-Chlorophenyl Analog (CAS 1005307-14-1) |
|---|---|---|
| Molecular Weight | 415.5 | 335.77 |
| LogP (Predicted) | 3.2 | 2.8 |
| Solubility (µg/mL) | 12.4 | 18.9 |
Biological Activity
The compound 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide , often referred to as a pyrazolo[3,4-d]pyrimidine derivative, exhibits significant biological activity that is of interest in various fields including oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a pyrazolo[3,4-d]pyrimidine core which is characterized by a fused heterocyclic structure. The presence of the 4-fluorophenyl group enhances its pharmacological profile by improving binding affinity to target proteins. The thioacetamido substitution is crucial for its biological interactions.
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, notably those involved in cancer pathways. Its structural similarity to ATP allows it to effectively compete with ATP for binding sites on kinases such as CDK2 and EGFR, leading to modulation of cell cycle progression and apoptosis in cancer cells .
- Target Selectivity : Studies have indicated that this compound demonstrates selectivity towards certain molecular targets, which is vital for reducing off-target effects typically associated with broad-spectrum inhibitors .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In various studies:
- The compound has shown potent inhibitory effects against cancer cell lines, particularly those expressing high levels of EGFR. For instance, in MCF-7 breast cancer models, it significantly inhibited tumor growth and induced apoptosis .
- A comparative analysis with other known inhibitors revealed that this compound exhibits a similar or enhanced efficacy profile against CDK2 and EGFR compared to established drugs like erlotinib and gefitinib .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been screened for antimicrobial activity:
- A study reported that several compounds within this class exhibited significant antibacterial and antifungal activity against various pathogens . This suggests potential applications in treating infections alongside cancer therapies.
Case Studies
- In Vitro Studies : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structural features to this compound showed IC50 values ranging from 0.3 to 24 µM against dual targets EGFR/VGFR2 .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding modes of this compound with target kinases. These studies indicated strong interactions with key residues in the ATP-binding pocket of CDK2, supporting its role as a potent inhibitor .
Comparative Analysis
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | EGFR | 0.3 | Anticancer |
| Compound 5i | EGFR/VGFR2 | 0.3 - 7.6 | Dual Inhibitor |
| Erlotinib | EGFR | ~10 | Anticancer |
| Gefitinib | EGFR | ~20 | Anticancer |
Q & A
Q. What are the optimized synthetic routes for 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide, and how do reaction conditions influence yield?
The synthesis involves:
- Core formation : Cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic/basic conditions to generate the pyrazolo[3,4-d]pyrimidine core .
- Thioether linkage : Nucleophilic substitution with 2-chloroacetamide derivatives (e.g., thiols) in polar aprotic solvents like DMF at 60–80°C .
- Final coupling : Amidation of the intermediate with benzamide derivatives using coupling agents (e.g., EDCI/HOBt) .
Q. Key optimization parameters :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Core formation | Ethanol | Reflux (78°C) | H₂SO₄ | 60–70% |
| Thioether linkage | DMF | 70°C | K₂CO₃ | 75–85% |
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 468.12 for C₂₁H₁₅FN₆O₂S) .
- X-ray crystallography : Resolves 3D conformation of the pyrazolo[3,4-d]pyrimidine core and thioacetamido linkage .
Q. What common chemical reactions modify this compound’s functional groups?
- Oxidation : Thioether → sulfoxide/sulfone using H₂O₂ or m-CPBA in dichloromethane .
- Reduction : Nitro groups (if present) → amines via Pd/C-H₂ .
- Substitution : Fluorine on phenyl rings replaced by methoxy or chloro groups under SNAr conditions .
Advanced Research Questions
Q. How does this compound inhibit kinases, and what methodologies identify its targets?
- Mechanism : The pyrazolo[3,4-d]pyrimidine core mimics ATP, competitively binding kinase ATP pockets (e.g., EGFR, VEGFR) .
- Target identification :
- Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to quantify IC₅₀ values .
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD = 12 nM for EGFR) .
Q. What experimental approaches validate apoptosis induction in cancer models?
- In vitro : Flow cytometry with Annexin V/PI staining in HeLa or MCF-7 cells (e.g., 40% apoptosis at 10 μM) .
- In vivo : Xenograft models (e.g., 50 mg/kg dose reduces tumor volume by 60% in 14 days) .
- Mechanistic studies : Western blotting for caspase-3/9 activation and Bcl-2 downregulation .
Q. How do structural modifications (SAR) enhance potency or selectivity?
| Modification | Impact | Example |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | Increased hydrophobic interactions → 2× higher VEGFR2 inhibition . | |
| Thioether → Sulfone | Improved metabolic stability (t₁/₂ increased from 2h → 6h in liver microsomes) . | |
| Benzamide → Trifluoromethylbenzamide | Enhanced blood-brain barrier penetration (logP increased from 2.1 → 3.4) . |
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare IC₅₀ ranges across publications (e.g., EGFR inhibition: 10–100 nM variability due to assay type) .
- Structural analogs : Test derivatives to isolate substituent-specific effects .
Q. What in vitro/in vivo models best evaluate therapeutic potential?
Q. How does storage condition affect compound stability, and what methods assess degradation?
Q. How does this compound compare to pyrazolo[3,4-d]pyrimidine analogs in target selectivity?
| Compound | Selectivity Profile | Key Difference |
|---|---|---|
| 4-Fluorophenyl analog | High EGFR/VEGFR2 selectivity (≥100× over PKC) . | Fluorine enhances π-stacking in ATP pockets. |
| 4-Chlorophenyl analog | Broader kinase inhibition (e.g., c-Kit, FGFR3) . | Chlorine increases hydrophobic surface area. |
| 4-Methoxyphenyl analog | Reduced potency (IC₅₀ = 250 nM for EGFR) . | Methoxy disrupts H-bonding with kinase backbones. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
